Home > Products > Screening Compounds P111958 > Ivacaftor carboxylate
Ivacaftor carboxylate - 1246213-24-0

Ivacaftor carboxylate

Catalog Number: EVT-1479105
CAS Number: 1246213-24-0
Molecular Formula: C24H26N2O5
Molecular Weight: 422.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ivacaftor Carboxylate is a metabolite of Ivacaftor, a drug used in the treatment of cystic fibrosis. It is formed through the metabolic process of Ivacaftor in the body. Ivacaftor Carboxylate is often studied alongside other Ivacaftor metabolites like Hydroxymethyl Ivacaftor (Ivacaftor-M1) and Ivacaftor-M6 to understand the pharmacokinetic profile of Ivacaftor. [, , , , ]

Ivacaftor

Compound Description: Ivacaftor (VX-770) is a potent, orally bioavailable CFTR potentiator. It is approved for treating CF patients with specific CFTR mutations. Ivacaftor acts by increasing the open probability of the CFTR channel at the cell surface, thereby enhancing chloride ion transport. [, , , , , ]

Relevance: Ivacaftor is the parent compound of Ivacaftor Carboxylate. Ivacaftor Carboxylate is a major metabolite of Ivacaftor, formed via oxidative metabolism primarily by the cytochrome P450 enzyme CYP3A4. Understanding the pharmacokinetics of both Ivacaftor and its metabolites, like Ivacaftor Carboxylate, is crucial for optimizing treatment strategies in CF patients. [, , , , ]

Hydroxymethyl Ivacaftor (Ivacaftor-M1)

Compound Description: Hydroxymethyl Ivacaftor (also known as Ivacaftor-M1) is a major metabolite of Ivacaftor. It is formed via hepatic metabolism, primarily by CYP3A4. While Ivacaftor-M1 retains some CFTR potentiating activity, it is less active than Ivacaftor. [, , ]

Relevance: Both Hydroxymethyl Ivacaftor and Ivacaftor Carboxylate are major metabolites of Ivacaftor. Studying these metabolites alongside Ivacaftor is essential for comprehending the drug's overall pharmacokinetic profile and potential drug-drug interactions. [, , ]

Lumacaftor

Compound Description: Lumacaftor (VX-809) is another CFTR modulator, acting as a corrector. It improves the processing and trafficking of CFTR protein to the cell surface. Lumacaftor is often co-administered with Ivacaftor to enhance its efficacy, particularly in patients with specific CFTR mutations. [, , , ]

Relevance: Lumacaftor is often co-formulated with Ivacaftor. Studies investigating the pharmacokinetics of Ivacaftor and its metabolites, like Ivacaftor Carboxylate, often include Lumacaftor to assess potential drug-drug interactions and understand the combined pharmacokinetic profile. [, , , ]

Tezacaftor

Compound Description: Tezacaftor (VX-661) is a CFTR corrector that improves the processing and trafficking of CFTR protein to the cell surface. Similar to Lumacaftor, it is used in combination with Ivacaftor to treat CF patients with specific CFTR mutations. [, , , , ]

Relevance: Tezacaftor is another CFTR modulator often used in combination with Ivacaftor, like Lumacaftor. Studies focusing on the pharmacokinetics of Ivacaftor and its metabolites, such as Ivacaftor Carboxylate, often include Tezacaftor to assess potential drug-drug interactions and comprehend the combined pharmacokinetic profile. [, , , , ]

Elexacaftor

Compound Description: Elexacaftor (VX-445) is a CFTR corrector that enhances the processing and trafficking of CFTR protein to the cell surface. It is used in combination with Tezacaftor and Ivacaftor for treating CF patients with specific CFTR mutations. [, , ]

Relevance: Elexacaftor, combined with Tezacaftor and Ivacaftor, forms a triple combination therapy for CF. Research on the pharmacokinetics of Ivacaftor and its metabolites, including Ivacaftor Carboxylate, frequently incorporates Elexacaftor to evaluate potential drug-drug interactions and understand the combined pharmacokinetic profile in this triple therapy context. [, , ]

Tezacaftor-M1

Compound Description: Tezacaftor-M1 is a major metabolite of Tezacaftor. []

Relevance: As Tezacaftor is often used in combination with Ivacaftor, studying the metabolite Tezacaftor-M1 alongside Ivacaftor and its metabolites, like Ivacaftor Carboxylate, is essential for understanding the overall pharmacokinetic profile of the combined therapies and potential drug-drug interactions. []

Overview

Ivacaftor carboxylate is a significant compound derived from Ivacaftor, which is primarily used in the treatment of cystic fibrosis. This compound enhances the function of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for maintaining proper ion transport across epithelial cells. Ivacaftor carboxylate serves as a metabolite of Ivacaftor and plays an essential role in the pharmacological efficacy of the drug.

Source

Ivacaftor was developed by Vertex Pharmaceuticals and approved by the U.S. Food and Drug Administration in 2012 for treating cystic fibrosis in patients with specific mutations in the CFTR gene. The compound is synthesized through various chemical processes that have been documented in multiple research studies and patents .

Classification

Ivacaftor carboxylate can be classified as a CFTR potentiator, which is a type of drug that increases the activity of the CFTR protein, facilitating better chloride ion transport across cell membranes. This classification places it among other therapeutic agents aimed at managing cystic fibrosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ivacaftor carboxylate involves several steps, often starting from simpler organic compounds. One notable method includes:

  1. Condensation Reaction: The initial step typically involves the condensation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol, often facilitated by coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
  2. Purification: After synthesis, high-performance liquid chromatography is utilized to purify the product, ensuring high yield and purity levels (often exceeding 99%) .
  3. Alternative Routes: Various synthetic routes have been explored, including one-pot reactions that simplify the process while maintaining efficiency .
Molecular Structure Analysis

Structure and Data

The molecular structure of Ivacaftor carboxylate can be represented as follows:

  • Chemical Formula: C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: Approximately 306.38 g/mol
  • Structural Features: The structure includes a quinoline core with tert-butyl groups and a carboxamide functional group, which are essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Ivacaftor carboxylate participates in various chemical reactions:

  1. Amide Formation: The primary reaction involves forming an amide bond between the carboxylic acid derivative and an amine, which is critical for synthesizing Ivacaftor itself .
  2. Hydrolysis: In biological systems, Ivacaftor may undergo hydrolysis to form Ivacaftor carboxylate, influencing its pharmacokinetics and dynamics.
  3. Stability Studies: Research indicates that modifications to the structure can affect stability and potency, highlighting the importance of chemical stability in therapeutic applications .
Mechanism of Action

Process and Data

Ivacaftor carboxylate acts by binding to the cystic fibrosis transmembrane conductance regulator protein, enhancing its opening probability at the cell surface:

  1. Binding Affinity: The compound binds to specific sites on CFTR, stabilizing its open state.
  2. Ion Transport Enhancement: This action leads to improved chloride ion transport across epithelial membranes, alleviating symptoms associated with cystic fibrosis.
  3. Clinical Impact: The effectiveness of Ivacaftor carboxylate has been demonstrated in clinical studies where it significantly improves lung function and reduces pulmonary exacerbations in patients with cystic fibrosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data shows that these properties can affect formulation strategies for drug delivery systems aimed at maximizing bioavailability.

Applications

Scientific Uses

Ivacaftor carboxylate is primarily used in:

  • Cystic Fibrosis Treatment: As a key metabolite contributing to the therapeutic effects of Ivacaftor.
  • Research Applications: Used in studies focusing on CFTR modulation, drug interactions, and pharmacodynamics related to cystic fibrosis therapies.
  • Drug Development: Serves as a reference compound in developing new CFTR modulators or related therapeutic agents.

Properties

CAS Number

1246213-24-0

Product Name

Ivacaftor carboxylate

IUPAC Name

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid

Molecular Formula

C24H26N2O5

Molecular Weight

422.49

InChI

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31)

SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O

Synonyms

Ivacaftor Carboxylic Acid; 4-[[(1,4-Dihydro-4-oxo-3-quinolinyl)carbonyl]amino]-5-(1,1-dimethylethyl)-2-hydroxy-α,α-dimethylbenzeneacetic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.